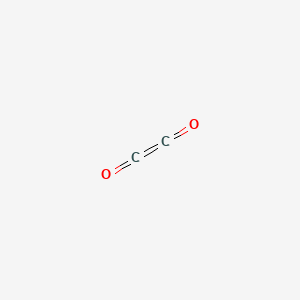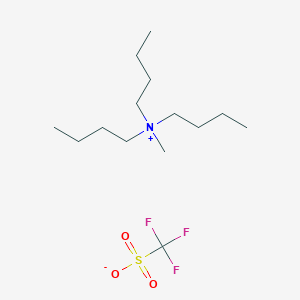![molecular formula C17H25N5O B14147220 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine CAS No. 306325-81-5](/img/structure/B14147220.png)
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine, typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and transition metals. The reaction conditions often require the generation of hydrazoic acid in situ, which can be hazardous and requires careful handling .
Industrial Production Methods
Industrial production of tetrazole derivatives may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to form a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
化学反应分析
Types of Reactions
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: Tetrazole derivatives are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
科学研究应用
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for other heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of high-energy materials, such as propellants and explosives.
作用机制
The mechanism of action of 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxyl group, allowing it to bind to active sites of enzymes and inhibit their activity . This compound may also interact with cytochrome P450 enzymes, affecting metabolic pathways .
相似化合物的比较
Similar Compounds
1-(2,6-dimethylphenyl)-1H-tetrazole-5-amine: Shares the tetrazole ring and similar biological activities.
5-Phenyltetrazole: Another tetrazole derivative with applications in medicinal chemistry.
Tetrazole-based high-energy materials: Used in propellants and explosives.
Uniqueness
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrazole ring with an oxan-4-amine moiety makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
306325-81-5 |
|---|---|
分子式 |
C17H25N5O |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine |
InChI |
InChI=1S/C17H25N5O/c1-12-7-6-8-13(2)14(12)22-15(19-20-21-22)17(18-5)9-10-23-16(3,4)11-17/h6-8,18H,9-11H2,1-5H3 |
InChI 键 |
QSCGGSJEIOJUPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCOC(C3)(C)C)NC |
溶解度 |
35 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


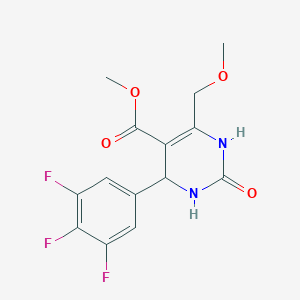
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
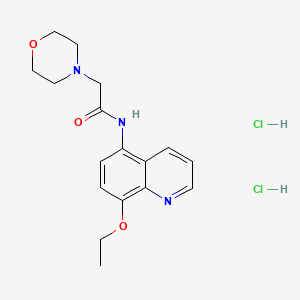
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
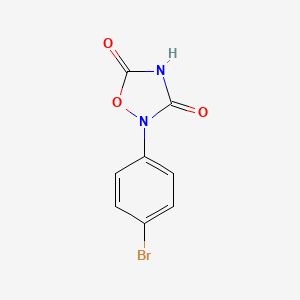
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

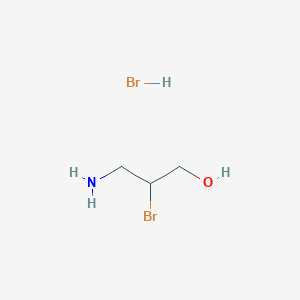

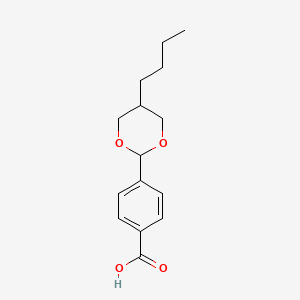
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
